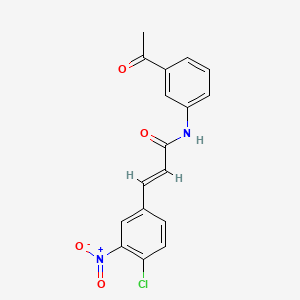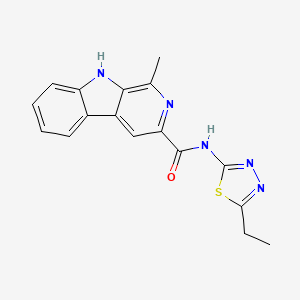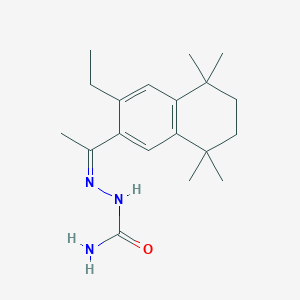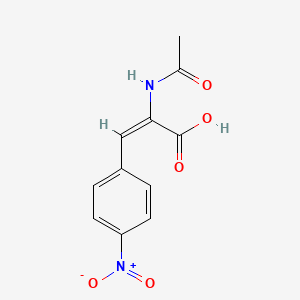
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is a flavonoid compound that has been extensively studied for its potential therapeutic applications. This compound is commonly known as HMC and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of HMC is not fully understood. However, it has been proposed that HMC exerts its biological activities through several mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMC has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. HMC has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
The advantages of using HMC in lab experiments include its low toxicity, high solubility, and stability. However, the limitations of using HMC in lab experiments include its high cost, low availability, and limited research on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on HMC. These include investigating its pharmacokinetics and pharmacodynamics, exploring its potential use in combination therapy with other drugs, and developing more efficient methods for its synthesis. Additionally, further studies are needed to investigate the potential use of HMC in the treatment of various diseases, including cardiovascular diseases, osteoporosis, and obesity.
In conclusion, HMC is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. HMC can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. While HMC has several advantages for lab experiments, there are also limitations that need to be considered. Future research on HMC should focus on investigating its pharmacokinetics and pharmacodynamics, exploring its potential use in combination therapy with other drugs, and developing more efficient methods for its synthesis.
合成方法
HMC can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2-naphthol with 2-methyl-4H-chromen-4-one in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes, such as laccase and peroxidase, to catalyze the reaction between 2-naphthol and 2-methyl-4H-chromen-4-one. Microbial synthesis involves the use of microorganisms, such as fungi and bacteria, to produce HMC through fermentation.
科学研究应用
HMC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective properties. HMC has also been investigated for its potential use in the treatment of cardiovascular diseases, osteoporosis, and obesity.
属性
IUPAC Name |
7-hydroxy-2-methyl-3-naphthalen-2-yloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-12-20(19(22)17-9-7-15(21)11-18(17)23-12)24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZNHXDDPRFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)



![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)


